Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)16-10-8-14(2)9-11-16)32-13-20(28)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPWBIKQPZNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound may interact with receptors involved in metabolic regulation and immune response, potentially influencing pathways related to diabetes and cancer.
Anticancer Properties
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, research has shown that certain dihydropyridazine derivatives can inhibit cell proliferation in various cancer cell lines by targeting Bcl-2 family proteins, which are crucial for cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies. For example, derivatives have been found to reduce the production of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme inhibition | Inhibits specific kinases |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of a structurally similar compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent effect.
- Inflammation Model : In an animal model of acute inflammation, administration of a related compound led to a marked decrease in paw edema and inflammatory markers, highlighting its therapeutic potential in inflammatory conditions.
Research Findings
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic profile. Preliminary data suggest that modifications to its structure could enhance its efficacy and reduce toxicity.
Scientific Research Applications
Synthesis Overview:
- Starting Materials: The synthesis often begins with readily available aromatic amines and carboxylic acids.
- Key Reactions: The formation of the pyridazine ring is crucial, often achieved through condensation reactions followed by cyclization.
- Yield: Reports suggest yields ranging from moderate to high depending on the specific reaction conditions employed.
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Significant inhibition |
| HCT116 (Colon Cancer) | 15.0 | Moderate inhibition |
| A549 (Lung Cancer) | 10.0 | High inhibition |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Breast Cancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of several dihydropyridazine derivatives, including the target compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls.
Case Study: Inflammatory Disease Model
In another study focused on rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain in animal models, showcasing its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine core, followed by functionalization with substituents. Key steps include:
- Amide coupling : Introducing the 3-chloro-2-methylphenyl group via amide bond formation under mild conditions (room temperature, polar solvents like ethanol) .
- Etherification : Attaching the ethoxy group using nucleophilic substitution or coupling reagents .
- Esterification : Incorporating the ethyl carboxylate group via acid-catalyzed esterification . Optimization of temperature (20–80°C), solvent choice (DMF, THF), and reaction time (6–24 hours) is critical to maximize yield (typically 50–70%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing its molecular structure?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds) using SHELX or WinGX software .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by tracking decomposition temperatures .
Q. How can researchers design initial biological activity assays for this compound?
- Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by pyridazine derivatives (e.g., kinases, proteases) .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC50 determination) or cell viability assays (MTT) against cancer lines .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify bioactive ranges .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar pyridazine derivatives be resolved?
- Structural Comparison : Use X-ray crystallography or DFT calculations to identify conformational differences impacting binding .
- Assay Validation : Replicate experiments under standardized conditions (pH, temperature) to isolate variables .
- SAR Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity .
Q. What computational strategies are suitable for predicting its interaction with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger to model binding poses with target proteins (e.g., COX-2, EGFR) .
- MD Simulations : Simulate dynamic interactions over 100+ ns to assess binding stability and hydration effects .
- QSAR Modeling : Train models on pyridazine derivative datasets to predict IC50 or LogP values .
Q. How can multi-step synthesis be optimized for scalability without compromising purity?
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and yield .
- In-Line Analytics : Use HPLC-MS for real-time monitoring of intermediates .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. What crystallographic approaches elucidate its supramolecular packing and hydrogen-bonding networks?
- Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) using Mercury software to predict crystal packing .
- Twinned Data Refinement : Apply SHELXL for high-resolution datasets to resolve disorder in the pyridazine ring .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O vs. π-π interactions) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
- Parameter Screening : Use Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst load .
- By-Product Analysis : Identify side products (e.g., hydrolyzed esters) via LC-MS and adjust protecting groups .
- Cross-Validation : Reproduce literature methods with exact reagent grades (e.g., ≥99% purity) .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
